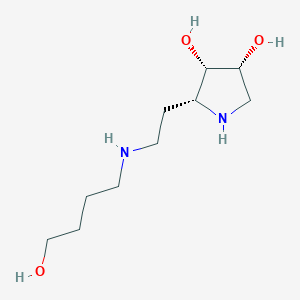
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring substituted with a hydroxybutylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Hydroxybutylamino Group: The hydroxybutylamino group can be introduced via nucleophilic substitution reactions, where a hydroxybutylamine reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial synthesis focuses on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Biological Probes: Utilized as probes to study biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific stereochemistry of this compound may confer unique biological activity and selectivity.
- Functional Groups : The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential applications.
Propriétés
Numéro CAS |
653571-03-0 |
|---|---|
Formule moléculaire |
C10H22N2O3 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-[2-(4-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c13-6-2-1-4-11-5-3-8-10(15)9(14)7-12-8/h8-15H,1-7H2/t8-,9-,10+/m1/s1 |
Clé InChI |
QZJGCVLCUAFLHL-BBBLOLIVSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)CCNCCCCO)O)O |
SMILES canonique |
C1C(C(C(N1)CCNCCCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
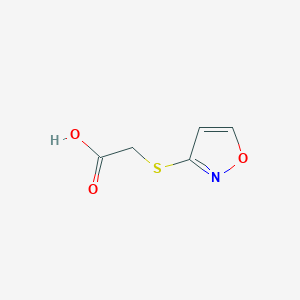
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
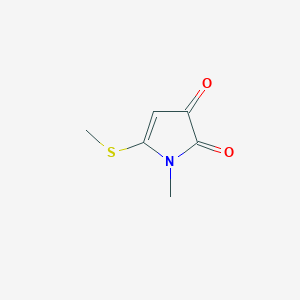


![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
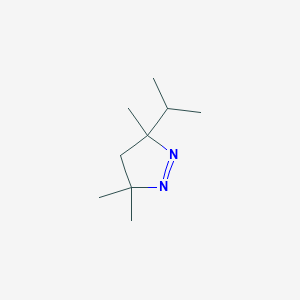
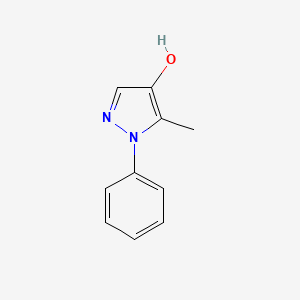
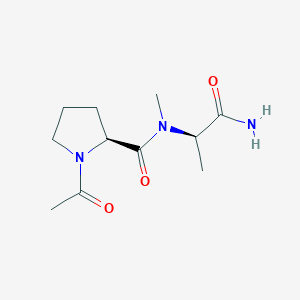
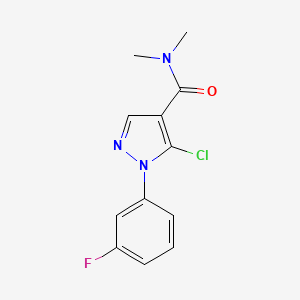
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
